Cas no 1526564-77-1 (3-(Azetidin-3-yloxy)picolinonitrile)

3-(Azetidin-3-yloxy)picolinonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(azetidin-3-yloxy)picolinonitrile
- 3-(azetidin-3-yloxy)pyridine-2-carbonitrile
- 3-(Azetidin-3-yloxy)picolinonitrile
-
- インチ: 1S/C9H9N3O/c10-4-8-9(2-1-3-12-8)13-7-5-11-6-7/h1-3,7,11H,5-6H2
- InChIKey: CISAFLWSJLZWCF-UHFFFAOYSA-N
- SMILES: O(C1C(C#N)=NC=CC=1)C1CNC1
計算された属性
- 精确分子量: 175.074561919 g/mol
- 同位素质量: 175.074561919 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 175.19
- XLogP3: 0.3
- トポロジー分子極性表面積: 57.9
3-(Azetidin-3-yloxy)picolinonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-2402-0.5g |
3-(azetidin-3-yloxy)picolinonitrile |
1526564-77-1 | 95%+ | 0.5g |
$892.0 | 2023-09-06 | |
Life Chemicals | F2147-2402-0.25g |
3-(azetidin-3-yloxy)picolinonitrile |
1526564-77-1 | 95%+ | 0.25g |
$847.0 | 2023-09-06 | |
Life Chemicals | F2147-2402-1g |
3-(azetidin-3-yloxy)picolinonitrile |
1526564-77-1 | 95%+ | 1g |
$939.0 | 2023-09-06 | |
TRC | A218171-100mg |
3-(Azetidin-3-yloxy)picolinonitrile |
1526564-77-1 | 100mg |
$ 210.00 | 2022-06-08 | ||
TRC | A218171-500mg |
3-(Azetidin-3-yloxy)picolinonitrile |
1526564-77-1 | 500mg |
$ 815.00 | 2022-06-08 | ||
Life Chemicals | F2147-2402-5g |
3-(azetidin-3-yloxy)picolinonitrile |
1526564-77-1 | 95%+ | 5g |
$2817.0 | 2023-09-06 | |
Life Chemicals | F2147-2402-2.5g |
3-(azetidin-3-yloxy)picolinonitrile |
1526564-77-1 | 95%+ | 2.5g |
$1878.0 | 2023-09-06 | |
Life Chemicals | F2147-2402-10g |
3-(azetidin-3-yloxy)picolinonitrile |
1526564-77-1 | 95%+ | 10g |
$3944.0 | 2023-09-06 | |
TRC | A218171-1g |
3-(Azetidin-3-yloxy)picolinonitrile |
1526564-77-1 | 1g |
$ 1250.00 | 2022-06-08 |
3-(Azetidin-3-yloxy)picolinonitrile 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
3-(Azetidin-3-yloxy)picolinonitrileに関する追加情報
Introduction to 3-(Azetidin-3-yloxy)picolinonitrile (CAS No. 1526564-77-1)
3-(Azetidin-3-yloxy)picolinonitrile, identified by the chemical abstracts service number 1526564-77-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of azetidine derivatives, which are known for their structural versatility and potential biological activities. The presence of a picolinonitrile moiety in its molecular structure suggests promising interactions with biological targets, making it a valuable scaffold for drug discovery initiatives.
The synthesis and characterization of 3-(Azetidin-3-yloxy)picolinonitrile have been subjects of extensive study due to its unique structural features. The azetidine ring, a five-membered heterocycle containing two carbon atoms and one nitrogen atom, introduces conformational flexibility, which is often exploited to enhance binding affinity and selectivity in drug design. Meanwhile, the picolinonitrile group, derived from picolinic acid, contributes electron-withdrawing properties that can modulate the reactivity and pharmacokinetic behavior of the molecule.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Among these, azetidine derivatives have emerged as particularly promising candidates due to their ability to mimic natural bioactive scaffolds while offering synthetic accessibility. The compound 3-(Azetidin-3-yloxy)picolinonitrile exemplifies this trend, as it combines the favorable properties of both azetidine and picolinonitrile moieties.
One of the most compelling aspects of 3-(Azetidin-3-yloxy)picolinonitrile is its potential as a lead compound for the development of new pharmaceutical agents. Preclinical studies have indicated that derivatives of this compound may exhibit inhibitory activity against various enzymatic targets, including kinases and proteases that are implicated in diseases such as cancer and inflammatory disorders. The nitrogen atom within the azetidine ring provides a suitable platform for hydrogen bonding interactions, which can enhance binding affinity to biological receptors.
The picolinonitrile moiety further enhances the pharmacological profile of 3-(Azetidin-3-yloxy)picolinonitrile by contributing to its lipophilicity and metabolic stability. These properties are critical for ensuring that the compound can reach its target site of action effectively while maintaining sufficient half-life in vivo. Additionally, the nitrile group can undergo various chemical transformations, allowing for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 3-(Azetidin-3-yloxy)picolinonitrile. Molecular docking simulations have been employed to predict binding modes and affinities with biological targets, providing valuable insights into the compound's mechanism of action. These computational approaches complement traditional experimental methods, accelerating the drug discovery process and reducing time-to-market for new therapeutics.
The synthesis of 3-(Azetidin-3-yloxy)picolinonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps typically include nucleophilic substitution reactions to introduce the azetidine ring followed by functionalization at the picolinonitrile position. Advances in green chemistry principles have also been applied to develop more sustainable synthetic routes, minimizing waste and hazardous byproducts.
In conclusion, 3-(Azetidin-3-yloxy)picolinonitrile (CAS No. 1526564-77-1) represents a significant advancement in medicinal chemistry research. Its unique structural features and demonstrated biological potential make it a compelling candidate for further investigation in drug development programs. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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